

# 3-amino-1,2,4-triazine tautomerism solvent effects

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## Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

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## Tautomerism and Solvent Effects

**3-amino-1,2,4-triazine** (3-atz) can exist in several tautomeric forms. The relative stability of these tautomers is not absolute but depends on the surrounding solvent environment [1].

- Predominant Tautomer:** In the gas phase and across various solvents (chloroform, acetonitrile (ACN), dimethyl sulfoxide (DMSO), and water), the **3-atz1** form is consistently identified as the most stable tautomer [1].
- Solvent Interaction Models:** The Polarizable Continuum Model (PCM) is a key method for simulating solvent effects. It treats the solvent as a continuous medium characterized by its macroscopic dielectric constant, placing the solute molecule in a cavity within this medium [1].
- Impact of Solvent Polarity:** As the solvent's polarity increases, several key molecular properties of the dominant 3-atz1 tautomer also increase. The table below summarizes these changes, demonstrating how a polar environment stabilizes the molecule differently than the gas phase [1].

**Table 1: Influence of Solvent Polarity on Molecular Properties of 3-atz1 [1]**

Solvent (Dielectric Constant)	Total Energy (a.u.)	Dipole Moment (Debye)	HOMO Energy (eV)	LUMO Energy (eV)	Band Gap (eV)
Gas Phase	-340.258	4.33	-6.41	-1.87	4.54
Chloroform (4.9)	-340.262	5.12	-6.44	-1.89	4.55

Solvent (Dielectric Constant)	Total Energy (a.u.)	Dipole Moment (Debye)	HOMO Energy (eV)	LUMO Energy (eV)	Band Gap (eV)
Acetonitrile (36.6)	-340.264	5.32	-6.45	-1.90	4.55
Dimethyl Sulfoxide (46.7)	-340.264	5.35	-6.45	-1.90	4.55
Water (78.4)	-340.265	5.39	-6.46	-1.90	4.56

## Experimental and Computational Protocols

A combined approach of computational modeling and experimental validation is essential for studying these effects.

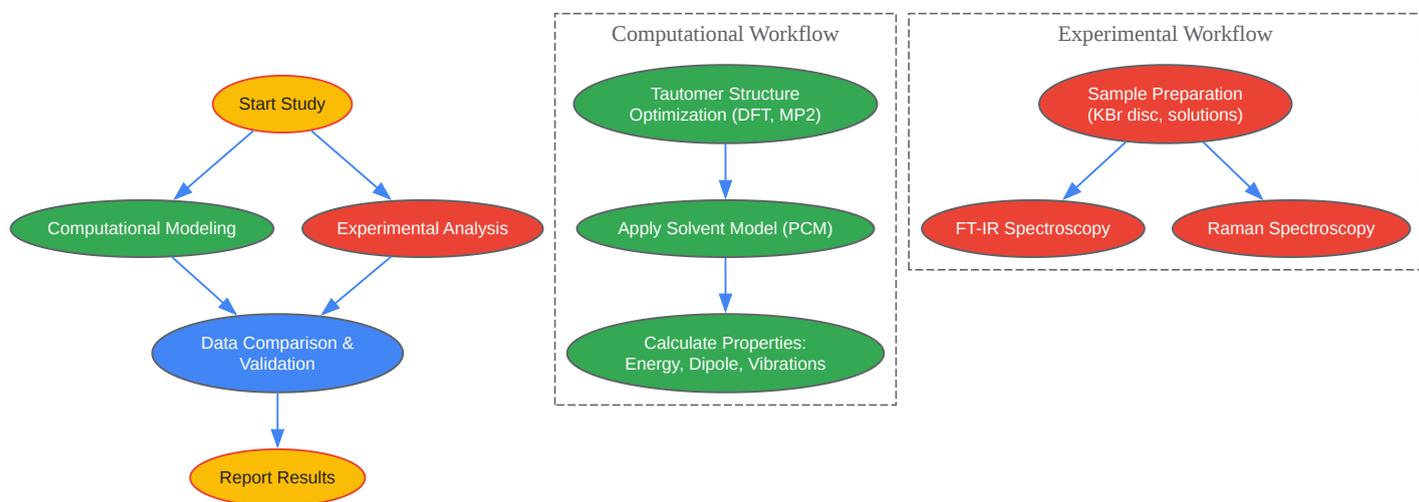
### Computational Methodology [1]

- **Software:** Calculations are performed using the **Gaussian 03** program package.
- **Geometry Optimization:** The molecular structures of all possible 3-atz tautomers are fully optimized using **Density Functional Theory (DFT)** with the **B3LYP functional** and the **6-311++G(d,p) basis set**. For higher accuracy, the MP2 method with the same basis set is also used.
- **Solvent Effects:** Solvent interactions are incorporated using the **Polarizable Continuum Model (PCM)**. The geometry of the solute molecule is re-optimized within the reaction field of various solvents.
- **Vibrational Analysis:** Vibrational frequencies, along with IR and Raman intensities, are calculated for the most stable tautomer in different environments to compare with experimental spectra.

### Experimental Verification [1]

- **Sample Preparation:** A commercial 3-atz sample is used without further purification.
- **FT-IR Spectroscopy:** The infrared spectrum is recorded in the 4000–400  $\text{cm}^{-1}$  region using a KBr disc preparation.
- **Raman Spectroscopy:** The Raman spectrum is recorded between 3500 and 50  $\text{cm}^{-1}$  using a 1064 nm Nd:YAG laser for excitation.
- **Solution Spectra:** Infrared spectra in solution (DMSO and water) are obtained using a liquid cell to assess solvent-induced shifts.

The following workflow diagram illustrates the integration of these computational and experimental methods.



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*Integrated workflow for studying tautomerism and solvent effects.*

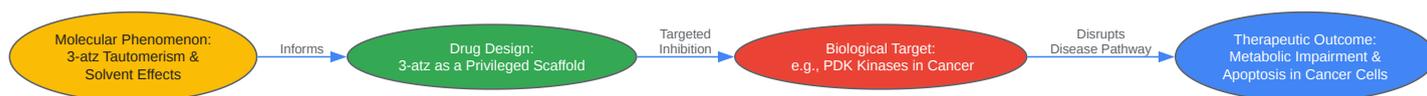
## Implications for Drug Development

The tautomerism and solvent-dependent behavior of **3-amino-1,2,4-triazine** have direct and critical implications for pharmaceutical research.

- **Biological Activity:** The 1,2,4-triazine core is a **privileged scaffold** in medicinal chemistry, found in drugs with diverse activities, including antiepileptic (lamotrigine), antiviral (triazavirin), and anticancer (bimiralisib) properties [2].
- **Solvent as a Design Tool:** Solvent effects influence a drug candidate's release, transport, and absorption within the organism. Understanding these effects is a pivotal tool in rational drug design [1].

- **Case Study: PDK Inhibitors:** Recent research has developed a library of **3-amino-1,2,4-triazine derivatives** as potent and subtype-selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), a target in cancer metabolism [3]. The inhibitory activity of these compounds was assessed using a **chemiluminescent ADPGlo Kinase Assay**, with many showing strong activity at low micromolar concentrations, highlighting the therapeutic potential of this chemical scaffold [3].

The relationship between the molecular studies and this drug development application is mapped in the following pathway.



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*From molecular properties to therapeutic drug action.*

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